6-azidohexanoic Acid
CAS No.: 79598-53-1
Cat. No.: VC21544126
Molecular Formula: C6H11N3O2
Molecular Weight: 157.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79598-53-1 |
|---|---|
| Molecular Formula | C6H11N3O2 |
| Molecular Weight | 157.17 g/mol |
| IUPAC Name | 6-azidohexanoic acid |
| Standard InChI | InChI=1S/C6H11N3O2/c7-9-8-5-3-1-2-4-6(10)11/h1-5H2,(H,10,11) |
| Standard InChI Key | JCORXJUUSVCJEP-UHFFFAOYSA-N |
| SMILES | C(CCC(=O)O)CCN=[N+]=[N-] |
| Canonical SMILES | C(CCC(=O)O)CCN=[N+]=[N-] |
Introduction
Chemical Identity and Properties
Basic Information
6-Azidohexanoic acid is identified by several key parameters that establish its chemical identity. The compound is registered with specific identifiers that allow for standardized reference across scientific literature.
Table 1: Chemical Identification Parameters
| Parameter | Information |
|---|---|
| CAS Number | 79598-53-1 |
| Molecular Formula | C₆H₁₁N₃O₂ |
| Molecular Weight | 157 g/mol |
| European Community (EC) Number | 633-038-7 |
| DSSTox Substance ID | DTXSID90452913 |
The compound is also known by several synonyms in scientific literature, including epsilon-Azidocaproic acid, 6-Azidocaproic acid, and 6-azido-hexanoic acid .
Physical Properties
In its pure form, 6-azidohexanoic acid presents as a colorless to yellow oil under standard laboratory conditions . This physical state makes it convenient for various laboratory manipulations and chemical reactions. The compound's relatively low molecular weight contributes to its favorable properties as a linker molecule, allowing for efficient utilization in bioconjugation and other applications without contributing excessive mass to the final product.
Chemical Structure and Reactivity
The molecular architecture of 6-azidohexanoic acid features a six-carbon chain with an azide group (N₃) at one terminus and a carboxylic acid group (COOH) at the other. This structure creates a bifunctional molecule with distinctive reactivity at each end of the carbon chain.
The azide group in the compound demonstrates specific reactivity patterns that are exploited in various chemical applications:
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It readily participates in copper(I)-catalyzed azide-alkyne cycloaddition reactions, forming stable triazole linkages with alkyne-containing molecules .
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It can react with strained alkynes such as bicyclononyne (BCN) and dibenzocyclooctyne (DBCO) via strain-promoted azide-alkyne cycloaddition, which proceeds efficiently without copper catalysis .
The carboxylic acid terminus offers complementary reactivity:
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It reacts with primary amine groups in the presence of activating agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to form stable amide bonds .
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This capability enables conjugation to proteins, peptides, and other amine-bearing biomolecules.
The combination of these reactive groups in a single molecule creates a versatile chemical tool that can connect diverse molecular entities through orthogonal reactions.
Synthesis Methodologies
Synthesis from Bromohexanoic Acid
The most commonly reported synthesis route for 6-azidohexanoic acid involves the nucleophilic substitution of 6-bromohexanoic acid with sodium azide. This reaction proceeds through the displacement of the bromine atom by the azide nucleophile.
A detailed protocol for this synthesis has been reported as follows:
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In a 100 mL round-bottom flask equipped with a magnetic stirring bar, 6-bromohexanoic acid (3.88 g, 20 mmol) and sodium azide (2.6 g, 40 mmol) are combined and dissolved in DMF (20 mL).
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The reaction mixture is stirred at room temperature for 36 hours.
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After the reaction period, 30 mL of dichloromethane (DCM) is added to the mixture.
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The resulting solution is extracted sequentially with water (30 mL), brine (30 mL), and saturated NaHCO₃ aqueous solution (30 mL).
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The combined organic layers are dried over MgSO₄ and filtered.
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The filtrate is concentrated under vacuum, and the resulting mixture is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
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This procedure yields 6-azidohexanoic acid as a pale yellow liquid (2.48 g, yield: 79%) .
The product can be characterized by ¹H NMR spectroscopy, with the following spectral data: δ 1.42 (m, 2H, N₃CH₂CH₂CH₂CH₂), 1.64 (m, 4H, N₃CH₂CH₂CH₂CH₂), 2.36 (t, 2H, J = 7 Hz, CH₂CH₂COOH), 3.27 (t, 2H, J = 7 Hz, N₃CH₂CH₂CH₂), 9.70 (br, 1H, COOH) .
Alternative Synthesis Pathways
An alternative synthetic route uses 6-chlorohexanoic acid as the starting material instead of the bromo derivative. The reaction proceeds similarly through nucleophilic substitution with sodium azide in water or N,N-dimethylformamide .
Another documented approach involves the synthesis of intermediates such as 4-azidobutyl acetate, which can be prepared from 4-chlorobutylacetate through reaction with sodium azide in DMF at 80°C for 16 hours. This method has been reported to achieve a yield of 81% .
These alternative synthesis routes provide flexibility in the preparation of 6-azidohexanoic acid, allowing researchers to select the most appropriate method based on available starting materials and laboratory resources.
Applications in Research and Industry
Bioconjugation
6-Azidohexanoic acid serves as a crucial component in bioconjugation strategies, which involve the attachment of biomolecules to various substrates or other molecules. The compound's bifunctional nature enables researchers to connect proteins, antibodies, or other biomolecules to surfaces or synthetic compounds with specificity and efficiency .
The carboxylic acid group allows for conjugation to primary amines via amide bond formation, while the azide terminus provides a site for orthogonal reactivity through click chemistry. This dual functionality makes 6-azidohexanoic acid particularly valuable in the development of controlled bioconjugation systems for applications such as:
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Immobilization of enzymes on solid supports
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Preparation of antibody-drug conjugates
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Surface modification of nanoparticles for targeted delivery
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Development of biosensors with enhanced specificity
Click Chemistry Applications
In the field of click chemistry, 6-azidohexanoic acid stands out as a valuable reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, one of the most widely employed click chemistry methodologies. This reaction allows for the efficient and selective formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions .
The advantages of using 6-azidohexanoic acid in click chemistry include:
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High reaction specificity with minimal side reactions
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Compatibility with aqueous conditions and biological systems
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Tolerance of various functional groups
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Reliable formation of stable triazole linkages
These properties make the compound particularly useful in applications requiring precise molecular assembly, such as the synthesis of dendrimers, functionalized polymers, and complex molecular architectures.
Drug Development
In pharmaceutical research, 6-azidohexanoic acid contributes to the development of modified drug candidates with enhanced pharmacological properties. The compound can be used to:
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Introduce azide functionality into drug molecules for subsequent bioconjugation
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Serve as a linker in antibody-drug conjugates, improving the targeted delivery of cytotoxic agents
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Facilitate the synthesis of multifunctional therapeutic agents through click chemistry approaches
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Enable the preparation of drug-polymer conjugates with controlled release properties
These applications contribute to the advancement of targeted therapies with improved efficacy and reduced side effects.
Polymer Chemistry
In polymer science, 6-azidohexanoic acid enables the synthesis of functionalized polymers with specific properties tailored for applications in materials science and biomedicine . The compound can be incorporated into polymer structures through:
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Post-polymerization modification of polymers containing alkyne groups
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Direct polymerization of monomers functionalized with 6-azidohexanoic acid
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End-group modification of polymers to introduce azide functionality
These approaches produce polymers with unique properties suitable for:
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Controlled drug delivery systems
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Responsive materials that change properties upon external stimuli
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Bioadhesive coatings for medical devices
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Functionalized hydrogels for tissue engineering
Diagnostic Tools
The development of advanced diagnostic tools benefits from the incorporation of 6-azidohexanoic acid as a key component in imaging agents and molecular probes. Applications in this domain include:
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Design of fluorescent probes for bioimaging
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Development of contrast agents for medical imaging techniques
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Creation of affinity reagents for biomarker detection
These diagnostic applications leverage the compound's ability to connect recognition elements (such as antibodies or aptamers) to detection modalities (such as fluorophores or radioisotopes) in a controlled and efficient manner.
| Hazard Statement | Classification | Hazard Category |
|---|---|---|
| H315 | Causes skin irritation | Skin Irritation Category 2 |
| H319 | Causes serious eye irritation | Eye Irritation Category 2 |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure Category 3; Respiratory Tract Irritation |
These classifications are based on aggregate information from multiple sources and notifications to regulatory agencies .
Current Research Trends and Future Perspectives
The versatility of 6-azidohexanoic acid continues to drive its application in emerging research areas. Current trends suggest expanding roles in:
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Development of stimuli-responsive materials that can change properties in response to specific triggers
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Creation of self-assembling molecular systems that form complex structures through programmed interactions
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Advancement of bioorthogonal chemistry methods for in vivo applications
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Design of multifunctional therapeutic platforms combining targeting, imaging, and treatment capabilities
The future research landscape for 6-azidohexanoic acid likely involves further integration with other cutting-edge technologies, such as nanomedicine, regenerative medicine, and personalized therapeutics. As synthetic methods continue to improve and applications diversify, this compound is expected to maintain its significance in chemical research and technological innovation.
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